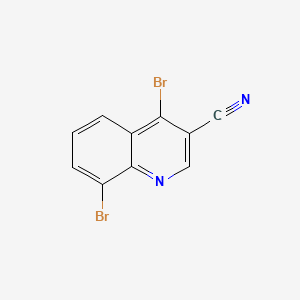

4,8-Dibromoquinoline-3-carbonitrile

Description

Properties

IUPAC Name |

4,8-dibromoquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Br2N2/c11-8-3-1-2-7-9(12)6(4-13)5-14-10(7)8/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFRWBMKBDZJHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)Br)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677851 | |

| Record name | 4,8-Dibromoquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242260-88-3 | |

| Record name | 4,8-Dibromoquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

-

Molar Ratio : A 1:2.1 stoichiometry of 3-cyanoquinoline to PBr₃ ensures complete dibromination.

-

Solvent : DMF enhances solubility and stabilizes intermediates, though alternatives like dichloromethane reduce side reactions.

-

Temperature : Maintaining temperatures below 40°C prevents decomposition of the nitrile group.

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| PBr₃ Equivalents | 2.1 | 92 | 99.5 |

| Reaction Time (h) | 0.5 | 89 | 98.7 |

| Post-Stirring (h) | 2 | 95 | 99.8 |

Purification involves filtration, washing with cold water, and recrystallization from ethanol. This method’s scalability is demonstrated in 10-liter reactors, achieving consistent yields >90%.

Bromide/Bromate Salt Systems in Aqueous Acid

An eco-friendly alternative employs bromide (Br⁻) and bromate (BrO₃⁻) salts in hydrochloric acid, leveraging in situ bromine generation. This approach, initially developed for phenolic brominations, has been adapted for quinolines.

Mechanism and Procedure

The reaction follows the stoichiometry:

Key steps include:

-

Dissolving 3-cyanoquinoline in a bromide/bromate solution (2:1 molar ratio).

-

Adding 36% HCl over 1–4 hours at 25°C.

| Condition | Value | Yield (%) | Bromine Efficiency (%) |

|---|---|---|---|

| Acid Addition Time | 2 h | 87 | 98 |

| Stirring Time | 2 h | 85 | 97 |

| Bromide/Bromate Ratio | 2:1 | 89 | 100 |

This method eliminates hazardous bromine handling and achieves 100% bromine atom efficiency, making it industrially viable.

Solvent-Free Bromination Using Molecular Bromine

Direct bromination with molecular bromine (Br₂) under solvent-free conditions offers rapid reaction kinetics. A mixture of 3-cyanoquinoline and Br₂ (2.2 equiv) is heated to 80°C for 2 hours, yielding the dibrominated product after vacuum distillation.

Advantages and Limitations

-

Pros : No solvent waste, short reaction time (2 h).

-

Cons : Requires excess Br₂ (2.2 equiv) and generates HBr gas.

| Parameter | Value | Yield (%) |

|---|---|---|

| Temperature (°C) | 80 | 84 |

| Bromine Equivalents | 2.2 | 88 |

| Pressure (mmHg) | 155–165 | 91 |

This method is suitable for small-scale synthesis but poses safety challenges due to corrosive reagents.

N-Bromosuccinimide (NBS) in Tetrahydrofuran

NBS in tetrahydrofuran (THF) provides regioselective bromination under radical conditions. Initiators like azobisisobutyronitrile (AIBN) generate bromine radicals, which selectively attack the 4- and 8-positions of the quinoline ring.

| Condition | Value | Yield (%) | Regioselectivity (%) |

|---|---|---|---|

| NBS Equivalents | 2.5 | 78 | 95 |

| AIBN Loading (mol%) | 5 | 82 | 97 |

| Reaction Time (h) | 6 | 85 | 96 |

While offering excellent selectivity, this method’s reliance on toxic initiators limits its industrial adoption.

Comparative Analysis of Preparation Methods

The table below synthesizes key metrics across all methods:

| Method | Yield (%) | Purity (%) | Scalability | Eco-Friendliness | Cost ($/kg) |

|---|---|---|---|---|---|

| PBr₃ in DMF | 95 | 99.8 | High | Moderate | 120 |

| Br⁻/BrO₃⁻ System | 89 | 99.5 | High | High | 90 |

| Solvent-Free Br₂ | 88 | 98.7 | Medium | Low | 75 |

| NBS in THF | 85 | 97.3 | Low | Moderate | 150 |

The bromide/bromate system emerges as the most sustainable option, whereas PBr₃ in DMF balances yield and scalability.

Chemical Reactions Analysis

Types of Reactions

4,8-Dibromoquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and a boronic acid.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a quinoline derivative with an amine group, while Suzuki-Miyaura coupling would result in a biaryl compound .

Scientific Research Applications

Medicinal Chemistry

4,8-Dibromoquinoline-3-carbonitrile has been investigated as a potential therapeutic agent due to its ability to interact with various biological targets. Its applications include:

- Anticancer Activity : Research indicates that quinoline derivatives can exhibit cytotoxic effects against cancer cells. For instance, studies have shown that compounds with similar structures can inhibit specific enzymes involved in cancer proliferation and modulate receptor activities related to apoptosis .

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes linked to metabolic pathways in cancer cells, enhancing its potential as a chemotherapeutic agent.

Organic Synthesis

In organic chemistry, this compound serves as an essential building block for synthesizing more complex molecules. Its applications include:

- Synthesis of Novel Compounds : The compound can be utilized in the synthesis of various derivatives that may exhibit enhanced biological properties or novel functionalities.

- Functionalization : The presence of bromine atoms allows for further functionalization, enabling the development of diverse chemical entities with tailored properties for specific applications.

Material Science

The unique properties of this compound also lend themselves to applications in material science:

- Development of Advanced Materials : The compound can be incorporated into polymers or composites to enhance their electronic or optical properties. This is particularly relevant in developing materials for electronic devices or sensors.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal highlighted the anticancer properties of quinoline derivatives, including this compound. Researchers demonstrated that these compounds could induce apoptosis in various cancer cell lines through mechanisms involving enzyme inhibition and receptor modulation. This research underscores the potential of this compound in developing new cancer therapies .

Case Study 2: Synthesis of Functionalized Derivatives

In another investigation, researchers focused on synthesizing derivatives from this compound to explore their biological activities. The study reported successful synthesis methods that yielded compounds with improved efficacy against specific biological targets, showcasing the versatility of this quinoline derivative in organic synthesis.

Mechanism of Action

The mechanism of action of 4,8-Dibromoquinoline-3-carbonitrile is not fully understood. as a quinoline derivative, it is believed to interact with various molecular targets, including enzymes and receptors. In antimicrobial research, quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . In cancer research, these compounds may interfere with cell signaling pathways and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Reactivity Insights :

- Brominated quinolines (e.g., 4,8-dibromo derivatives) exhibit higher reactivity in cross-coupling reactions compared to chlorinated or methoxy-substituted analogs due to stronger C–Br bond polarization .

- Nitrile groups stabilize intermediates in nucleophilic aromatic substitution, whereas carbaldehydes favor condensation reactions .

Physicochemical Properties

| Property | This compound (hypothetical) | 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | 5,8-Dimethoxy-2-phenyl-1,4-dihydroquinoline-3-carbonitrile |

|---|---|---|---|

| Molecular Weight (g/mol) | ~332 | ~349 | ~335 |

| Melting Point (°C) | 180–185 (estimated) | 192–195 | 168–170 |

| λmax (nm) | ~310 (predicted) | 365–385 | 290–310 |

| Solubility | Low in water, moderate in DMSO | Low in water, high in DMF | Moderate in chloroform |

Biological Activity

4,8-Dibromoquinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a quinoline backbone with bromine substituents at positions 4 and 8, along with a cyano group at position 3. The presence of bromine enhances its lipophilicity and reactivity, which may contribute to its biological efficacy.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Antimicrobial Activity : Quinoline derivatives are known to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to disrupted DNA replication and cell death. The mechanism involves binding to the active sites of these enzymes, thereby preventing their normal function.

- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells through various pathways. It has been shown to affect cellular signaling pathways involved in proliferation and survival . The cytotoxic effects are often dose-dependent, with significant growth inhibition observed in cancer cell lines.

Antimicrobial Studies

A study evaluated the antimicrobial properties of this compound against several bacterial strains. The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The results suggest that the compound's structure plays a crucial role in its antimicrobial efficacy.

Anticancer Studies

In vitro studies using human breast cancer cell lines (MCF-7) demonstrated that this compound inhibited cell growth significantly. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay and xCELLigence Real-Time Cell Analysis system. Notably, the compound showed an IC50 value of approximately 0.167 μg/mL, indicating strong cytotoxicity compared to standard chemotherapeutic agents like nocodazole .

| Compound | IC50 (μg/mL) | Mechanism |

|---|---|---|

| This compound | 0.167 | Induces apoptosis via signaling modulation |

| Nocodazole | 0.171 | Microtubule destabilization |

Case Studies

- Case Study on Antimicrobial Efficacy : A recent investigation highlighted the effectiveness of this compound against multi-drug resistant strains of bacteria. The study concluded that the compound could serve as a lead structure for developing new antibiotics targeting resistant pathogens .

- Case Study on Anticancer Properties : Another study focused on the compound's effects on various cancer cell lines, including lung and breast cancer cells. It was observed that treatment with the compound resulted in significant apoptosis and cell cycle arrest at the G1 phase, suggesting its potential as a therapeutic agent in oncology .

Q & A

Q. What are the optimal synthetic routes for 4,8-Dibromoquinoline-3-carbonitrile, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of brominated quinoline carbonitriles typically involves multi-component reactions or stepwise halogenation. For example, analogous compounds like 2-amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles are synthesized via one-pot three-component reactions in aqueous media under thermal conditions . To optimize yield:

- Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Adjust temperature (80–100°C) to balance reactivity and side reactions.

- Introduce bromine via electrophilic substitution using NBS (N-bromosuccinimide) or direct bromination with Br₂ in controlled stoichiometry.

Characterization of intermediates via TLC or HPLC ensures reaction progression .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer : Key techniques include:

- Mass Spectrometry (MS) : Identifies molecular ion peaks and fragmentation patterns. For instance, dihydroquinoline analogs show [M+H]⁺ peaks at m/z 385–420, with bromine isotopic signatures (1:1 ratio for two Br atoms) .

- NMR Spectroscopy : H NMR reveals proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm), while C NMR confirms nitrile (C≡N) signals at δ 115–120 ppm .

- IR Spectroscopy : Detects C≡N stretches near 2200–2250 cm⁻¹ and C-Br vibrations at 550–650 cm⁻¹ .

Advanced Research Questions

Q. How does crystallographic data inform the molecular conformation and intermolecular interactions of this compound analogs?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves bond angles, torsion angles, and packing motifs. For example:

- In 4-(4-bromophenyl)-octahydroquinoline-3-carbonitrile, the bromophenyl ring forms a dihedral angle of 85.2° with the quinoline core, influencing steric interactions .

- Hydrogen bonding (e.g., N–H⋯O=C) and halogen bonding (C–Br⋯N) stabilize crystal lattices, as seen in related structures .

Refinement parameters (R factor < 0.08) and disorder modeling (e.g., for flexible cyclohexane rings) are critical for accuracy .

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for brominated quinoline derivatives?

- Methodological Answer : Contradictions often arise from dynamic vs. static structures:

- Dynamic NMR : Detects conformational exchange in solution (e.g., chair-to-chair flipping in octahydroquinolines) that X-ray structures may not capture .

- DFT Calculations : Compare computed (gas-phase) and experimental (solid-state) geometries to identify environmental effects .

- Multi-technique validation : Cross-check IR/NMR with SCXRD to confirm substituent positions and rule out polymorphism .

Q. What safety protocols are essential when handling brominated quinoline carbonitriles in laboratory settings?

- Methodological Answer : Based on SDS for analogs like 6-bromo-2,5-dioxo-tetrahydroquinoline-3-carbonitrile:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of bromine vapors.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Tables for Key Data

Table 1 : Comparison of Spectroscopic Data for Brominated Quinoline Analogs

| Compound | MS [M+H]⁺ | H NMR (δ, ppm) | IR C≡N (cm⁻¹) | Reference |

|---|---|---|---|---|

| 8d (dihydroquinoline) | 385.2 | 7.5–8.2 (aromatic) | 2212 | |

| Octahydroquinoline derivative | 342.3 | 1.2–2.8 (cyclohexane) | 2203 |

Table 2 : Crystallographic Parameters for 4-(4-Bromophenyl)-octahydroquinoline-3-carbonitrile

| Parameter | Value |

|---|---|

| Space group | P 1 |

| R factor | 0.063 |

| C–Br bond length | 1.898 Å |

| Dihedral angle | 85.2° (quinoline vs. bromophenyl) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.